molecular formula C14H15NO B12077186 3-[(Naphthalen-2-yloxy)methyl]azetidine

3-[(Naphthalen-2-yloxy)methyl]azetidine

Cat. No.: B12077186
M. Wt: 213.27 g/mol
InChI Key: BWLWMKTYGGGQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Naphthalen-2-yloxy)methyl]azetidine is a novel azetidine derivative that has garnered attention due to its potential neuroprotective effects. This compound has been studied for its ability to mitigate brain ischemia/reperfusion injury and hypoxia-induced toxicity, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

Preparation Methods

The synthesis of 3-[(Naphthalen-2-yloxy)methyl]azetidine typically involves the reaction of naphthalen-2-ol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. Industrial production methods may involve optimization of these conditions to enhance yield and purity .

Chemical Reactions Analysis

3-[(Naphthalen-2-yloxy)methyl]azetidine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Naphthalen-2-yloxy)methyl]azetidine has been extensively studied for its scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying azetidine-based reactions.

    Biology: The compound has shown potential in modulating biological pathways, particularly those involved in oxidative stress and inflammation.

    Medicine: Its neuroprotective effects make it a candidate for developing treatments for neurodegenerative diseases such as Parkinson’s disease and ischemic stroke.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-2-yloxy)methyl]azetidine involves its interaction with various molecular targets and pathways. It has been shown to modulate oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it inhibits inflammatory mediators and reduces apoptotic cell death by regulating proteins like inducible nitric oxide synthase and hypoxia-inducible factor 1-alpha .

Comparison with Similar Compounds

3-[(Naphthalen-2-yloxy)methyl]azetidine can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-(naphthalen-2-yloxymethyl)azetidine

InChI

InChI=1S/C14H15NO/c1-2-4-13-7-14(6-5-12(13)3-1)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2

InChI Key

BWLWMKTYGGGQGT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.